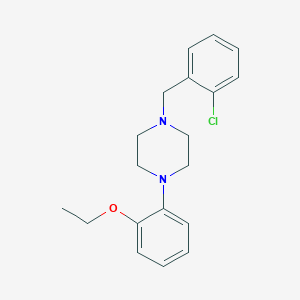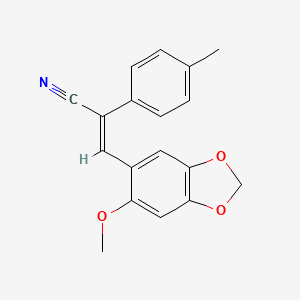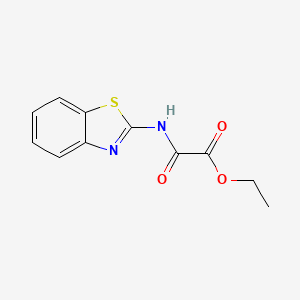![molecular formula C25H24N2O2S B4715029 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B4715029.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide
Descripción general
Descripción
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.
Aplicaciones Científicas De Investigación
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of cancer therapies. Additionally, this compound has been shown to have anti-inflammatory properties, indicating its potential use in the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to have antioxidant activity, which may make it useful in the treatment of oxidative stress-related diseases. This compound has also been found to have a low toxicity profile, indicating its potential as a safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for studying cancer biology. Additionally, its low toxicity profile makes it a safer alternative to other compounds that may be more harmful to cells. However, one limitation of using this compound is its relatively high cost compared to other compounds, which may limit its accessibility to researchers with limited funding.
Direcciones Futuras
There are several future directions for research on N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide. One area of focus could be on further elucidating its mechanism of action, which could lead to the development of more effective cancer therapies. Additionally, research could be conducted to explore the potential applications of this compound in the treatment of other diseases, such as inflammatory and oxidative stress-related diseases. Finally, more studies could be conducted to evaluate the safety and efficacy of this compound in clinical trials, with the ultimate goal of bringing it to market as a therapeutic agent.
Propiedades
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-25(2,3)17-12-14-18(15-13-17)29-16-23(28)26-20-9-5-4-8-19(20)24-27-21-10-6-7-11-22(21)30-24/h4-15H,16H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOQOQMYFSZPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4714953.png)
![2-(4-tert-butylphenyl)-N'-[1-(2-chlorophenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B4714959.png)


![4-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethoxy)-N-(4-ethoxyphenyl)benzamide](/img/structure/B4714988.png)
![N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]nicotinamide](/img/structure/B4714992.png)
![N-[4-(N-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4714999.png)
![2-{4-allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B4715004.png)
![2,2,2-trifluoro-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B4715012.png)


![N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4715042.png)
![5-({3-[(cyclohexylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4715057.png)